molecular formula C20H21BrN2O3S B11342632 5-bromo-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

5-bromo-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11342632
M. Wt: 449.4 g/mol
InChI Key: LFDRNPJUTCXLJR-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with bromine, methyl, morpholine, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, bromination, and subsequent functionalization with morpholine and thiophene groups. Common synthetic methods include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination: Introduction of the bromine atom is typically done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Functionalization: The morpholine and thiophene groups are introduced through nucleophilic substitution reactions, often using reagents like morpholine and thiophene derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and morpholine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran core.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions that promote nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its properties may be exploited in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biochemical processes and interactions.

Mechanism of Action

The mechanism by which 5-bromo-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound shares the thiophene and carboxamide functionalities but differs in the substitution pattern and additional groups.

    2-bromo-3-(morpholin-4-yl)propionic acid: This compound features the morpholine and bromine groups but has a different core structure.

Uniqueness

5-bromo-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with bromine, methyl, morpholine, and thiophene groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H21BrN2O3S

Molecular Weight

449.4 g/mol

IUPAC Name

5-bromo-3-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H21BrN2O3S/c1-13-15-11-14(21)4-5-17(15)26-19(13)20(24)22-12-16(18-3-2-10-27-18)23-6-8-25-9-7-23/h2-5,10-11,16H,6-9,12H2,1H3,(H,22,24)

InChI Key

LFDRNPJUTCXLJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCC(C3=CC=CS3)N4CCOCC4

Origin of Product

United States

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